molecular formula C19H18N2 B11062047 N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine

N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine

Cat. No.: B11062047
M. Wt: 274.4 g/mol
InChI Key: VIBSDNBBUIRXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine is an organic compound that features an indole ring, a phenyl group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine typically involves the coupling of tryptamine with a phenylacetylene derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the acidic by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine involves its interaction with various molecular targets. The indole ring can interact with serotonin receptors, potentially modulating neurotransmitter activity. The phenyl and alkyne groups may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine is unique due to its combination of an indole ring, a phenyl group, and an alkyne moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C19H18N2/c1-2-7-16(8-3-1)9-6-13-20-14-12-17-15-21-19-11-5-4-10-18(17)19/h1-5,7-8,10-11,15,20-21H,12-14H2

InChI Key

VIBSDNBBUIRXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCNCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.